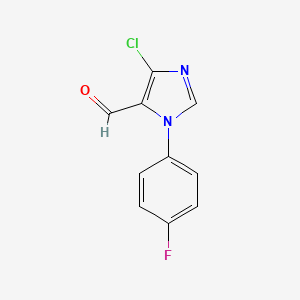

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

CAS No.: 1333990-90-1

Cat. No.: VC6327638

Molecular Formula: C10H6ClFN2O

Molecular Weight: 224.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333990-90-1 |

|---|---|

| Molecular Formula | C10H6ClFN2O |

| Molecular Weight | 224.62 |

| IUPAC Name | 5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H6ClFN2O/c11-10-9(5-15)14(6-13-10)8-3-1-7(12)2-4-8/h1-6H |

| Standard InChI Key | IHMWFIHDHIXBLP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)F |

Introduction

Physicochemical Properties

Molecular Structure and Identification

The compound’s IUPAC name, 5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, reflects its substitution pattern: a chlorine atom at position 5 of the imidazole ring, a 4-fluorophenyl group at position 3, and an aldehyde at position 4. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆ClFN₂O | |

| Molecular Weight | 224.62 g/mol | |

| InChI Key | IHMWFIHDHIXBLP-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)F |

The presence of electron-withdrawing groups (chlorine, fluorine) and the aldehyde moiety influences its reactivity, enabling participation in condensation and nucleophilic addition reactions .

Stability and Solubility

While solubility data remain unreported, analogous imidazole carbaldehydes, such as 5-chloro-2-phenyl-1H-imidazole-4-carboxaldehyde (CAS 60367-52-4), exhibit sensitivity to air and moisture, necessitating storage under inert gas at <15°C . The fluorophenyl group likely enhances lipophilicity compared to phenyl derivatives, impacting bioavailability and membrane permeability .

Synthetic Pathways

Traditional Synthesis Methods

Conventional routes involve multi-step reactions starting from simpler imidazole derivatives. A typical approach includes:

-

Vilsmeier-Haack Formylation: Introducing the aldehyde group via reaction with POCl₃ and DMF.

-

Halogenation: Chlorination at position 5 using agents like N-chlorosuccinimide.

-

Aryl Substitution: Coupling the 4-fluorophenyl group via Suzuki-Miyaura or Ullmann reactions.

Yields depend on precise control of reaction conditions, such as temperature and stoichiometry. For example, the Vilsmeier reaction using bis(trichloromethyl) carbonate (BTC) instead of POCl₃ improves safety and efficiency in related chloropyrazole carbaldehydes .

Alternative Approaches and Innovations

Recent advancements employ flow chemistry to enhance reproducibility and scalability. The use of BTC-DMF systems minimizes hazardous POCl₃, aligning with green chemistry principles . Computational tools (e.g., DFT calculations) aid in optimizing reaction pathways and predicting intermediate stability.

Chemical Reactivity and Derivative Formation

Baylis-Hillman Reaction and Other Modifications

The aldehyde group participates in Baylis-Hillman reactions with activated alkenes (e.g., methyl acrylate, acrylonitrile) to yield α-hydroxy-β-substituted derivatives. Catalytic systems like DMAP or imidazole/L-proline mixtures accelerate these reactions, though the parent compound’s electron-deficient imidazole ring reduces reactivity compared to pyrazole analogs .

Schiff base formation with amines produces imine derivatives, which exhibit enhanced chelating capacity for metal ions. Such complexes are under investigation as antimicrobial agents and catalysts.

Future Research Directions

Pharmacokinetic Studies

Current gaps include ADME (absorption, distribution, metabolism, excretion) profiling. In vivo studies in rodent models are needed to assess oral bioavailability and hepatic clearance. Structural modifications, such as pro-drug formulations, could address potential solubility limitations.

Computational Modeling and Target Prediction

Machine learning models predict strong binding affinity for EGFR kinase (ΔG ≈ -9.2 kcal/mol) and Topoisomerase II (ΔG ≈ -8.7 kcal/mol). Molecular dynamics simulations could validate these targets and guide lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume